molecular formula C12H13N5O3 B3500705 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide

2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide

Cat. No.: B3500705
M. Wt: 275.26 g/mol
InChI Key: XWOHQUKPOZORRI-UHFFFAOYSA-N
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Description

2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a pyrazolyl group substituted with methyl and nitro groups, and an acetamide group linked to a pyridine ring.

Properties

IUPAC Name

2-(3,5-dimethyl-4-nitropyrazol-1-yl)-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-8-12(17(19)20)9(2)16(15-8)7-11(18)14-10-4-3-5-13-6-10/h3-6H,7H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWOHQUKPOZORRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CN=CC=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide typically involves the following steps:

  • Formation of the Pyrazolyl Core: The pyrazolyl core can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.

  • Substitution Reactions: The pyrazolyl core is then subjected to nitration and methylation reactions to introduce the nitro and methyl groups, respectively.

  • Coupling with Pyridine: Finally, the pyrazolyl core is coupled with pyridine-3-acetic acid chloride to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amino group, resulting in the formation of a different pyrazole derivative.

  • Substitution Reactions: The pyrazolyl and pyridine rings can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include iron powder, tin chloride, and hydrogen gas.

  • Substitution Reactions: Reagents such as alkyl halides, acyl chlorides, and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitroso derivatives, nitrate esters.

  • Reduction Products: Amino derivatives, hydrazine derivatives.

  • Substitution Products: Alkylated, acylated, or aminated derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: It can be used as a probe in biological studies to investigate enzyme inhibition and receptor binding.

  • Medicine: It has potential therapeutic applications, such as anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide exerts its effects involves:

  • Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

  • Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or microbial growth.

Comparison with Similar Compounds

  • 3,5-Dimethyl-4-nitro-1H-pyrazole: Lacks the acetamide and pyridine groups.

  • N-3-pyridinylacetamide derivatives: Lack the pyrazolyl group.

  • Other pyrazole derivatives: May have different substituents on the pyrazolyl ring.

Uniqueness: 2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide is unique due to its combination of the pyrazolyl, nitro, and acetamide groups, which contribute to its distinct chemical and biological properties.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide
Reactant of Route 2
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2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-3-pyridinylacetamide

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